molecular formula C11H16N2O4S B1389547 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate CAS No. 1185568-62-0

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate

Cat. No. B1389547
CAS RN: 1185568-62-0
M. Wt: 272.32 g/mol
InChI Key: VNAFSZUYYYKXGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine involves a reaction with tetra (n-butyl)ammonium hydrogensulfate and sodium hydroxide in toluene . The mixture is heated up to reflux and stirred for 17 hours under an inert atmosphere . After cooling down to room temperature, the mixture is filtered, and the residue is purified by flash chromatography .


Molecular Structure Analysis

The molecular structure of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate consists of a 2-methylindole group attached to an ethanamine group . The sulfate ion is associated with the molecule, likely through ionic interactions.

Scientific Research Applications

Antioxidant Research

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate: has been studied for its potential antioxidant properties. Researchers have synthesized derivatives of indole compounds, including this one, to evaluate their efficacy in scavenging free radicals and protecting against oxidative stress . These properties are crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer.

Cancer Treatment

Indole derivatives, such as 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate , are being explored for their role in cancer therapy. They have shown promise in inhibiting the growth of cancer cells and inducing apoptosis . The compound’s ability to interfere with cancer cell signaling pathways makes it a candidate for further research in oncology.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure is versatile, allowing for the creation of a variety of pharmacologically active molecules. It’s particularly useful in the synthesis of compounds with potential antidepressant and antifungal activities .

Anti-HIV Research

Indole derivatives have been identified as potential anti-HIV agents. Studies have focused on the synthesis of novel compounds that can inhibit the replication of the HIV virus2-(2-methyl-1H-indol-1-yl)ethanamine sulfate could be a precursor in developing new medications to combat HIV .

Biotechnology Applications

In biotechnology, 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate may be used as a building block for creating bioactive molecules. Its indole ring system is a common feature in many natural products and pharmaceuticals, making it a valuable compound for drug discovery and development .

Pharmacological Role

The pharmacological role of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is being investigated in various therapeutic areas. Its indole core is a key pharmacophore in many drugs, and modifications to this core can lead to new treatments for a range of conditions, including hypertension, diabetes, and tuberculosis .

Chemical Research

In chemical research, this compound is used to study the properties of indole derivatives and their reactions. It’s a subject of interest in the development of new synthetic methodologies and the exploration of indole chemistry .

Industrial Applications

While not extensively documented, compounds like 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate may have potential industrial applications. They could be used in the synthesis of dyes, agrochemicals, or as catalysts in various chemical reactions .

Environmental Impact

The environmental impact of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is an area that requires further study. As with any chemical compound, understanding its biodegradability, toxicity, and long-term effects on ecosystems is essential for responsible use and disposal .

properties

IUPAC Name

2-(2-methylindol-1-yl)ethanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.H2O4S/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;1-5(2,3)4/h2-5,8H,6-7,12H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAFSZUYYYKXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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